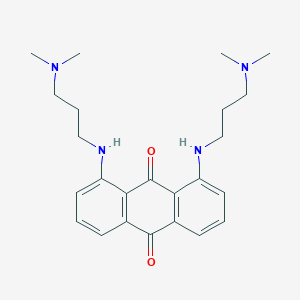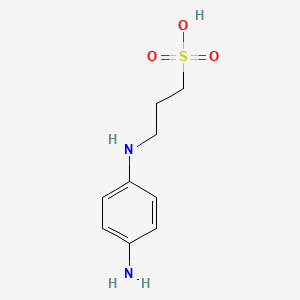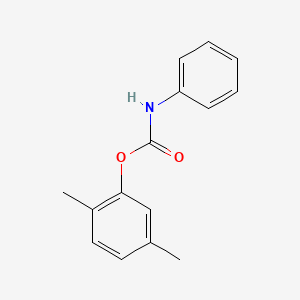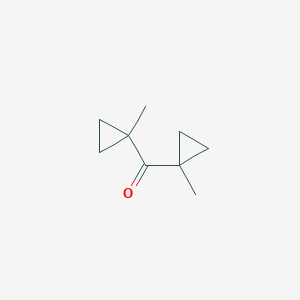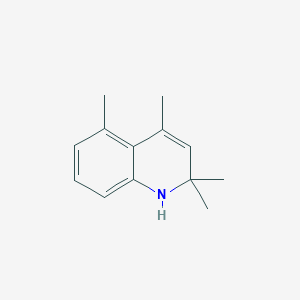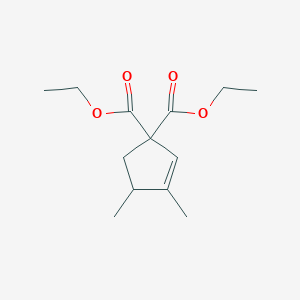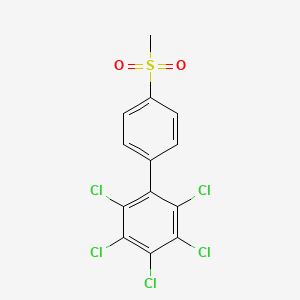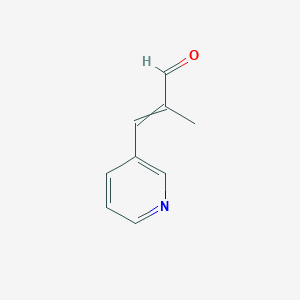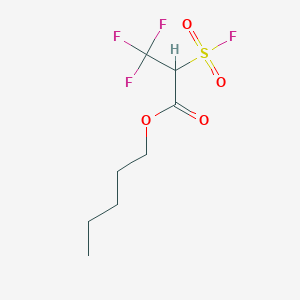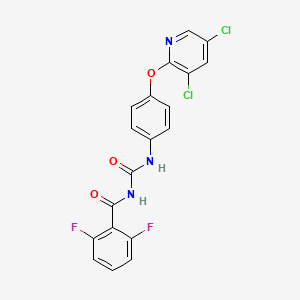![molecular formula C17H15NO3 B14474732 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one CAS No. 66209-43-6](/img/structure/B14474732.png)
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one is an organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a nitrophenyl group
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one typically involves the reaction of 4-nitrobenzyl chloride with 3,4-dihydronaphthalen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one can be compared with similar compounds such as:
1-[(4-Nitrophenyl)methyl]-2-naphthol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
1-[(4-Nitrophenyl)methyl]-3,4-dihydroquinolin-2(1H)-one: This compound has a quinoline ring system, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical modifications and applications that are not possible with other similar compounds.
Properties
CAS No. |
66209-43-6 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H15NO3/c19-17-10-7-13-3-1-2-4-15(13)16(17)11-12-5-8-14(9-6-12)18(20)21/h1-6,8-9,16H,7,10-11H2 |
InChI Key |
LYFOFSQYEMDIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


